

Molecular Structure & Reactivity Guide: 2-Chlorocycloheptanone

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Compound of Interest

Compound Name: 2-Chlorocycloheptanone

CAS No.: 766-66-5

Cat. No.: B1583524

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Executive Summary

2-Chlorocycloheptanone (C₇H₁₁ClO) represents a pivotal intermediate in the study of medium-ring conformational dynamics and the synthesis of contracted ring systems. Unlike its six-membered analog (2-chlorocyclohexanone), which resides in a relatively defined chair conformation, the seven-membered ring of **2-chlorocycloheptanone** exhibits high fluxionality, navigating a complex pseudorotational energy landscape.

This guide provides a rigorous analysis of its molecular architecture, spectroscopic signature, and synthetic utility, with a specific focus on the Favorskii rearrangement—a critical pathway for accessing functionalized cyclohexane derivatives from this precursor.

Molecular Architecture & Conformational Dynamics

Ring Strain and Pseudorotation

The cycloheptanone ring is inherently more flexible than cyclohexanone. It lacks a single, rigid "chair" minimum. Instead, it exists as a dynamic equilibrium of conformers, primarily the Twist-Chair (TC) and Twist-Boat (TB) forms.

- **Pseudorotation:** The ring atoms undergo continuous, low-barrier displacements that ripple through the structure, making static conformational assignment difficult without low-temperature NMR.

- Substituent Effects: The introduction of a chlorine atom at the α -position (C2) imposes significant stereoelectronic constraints.

Stereoelectronic Interactions

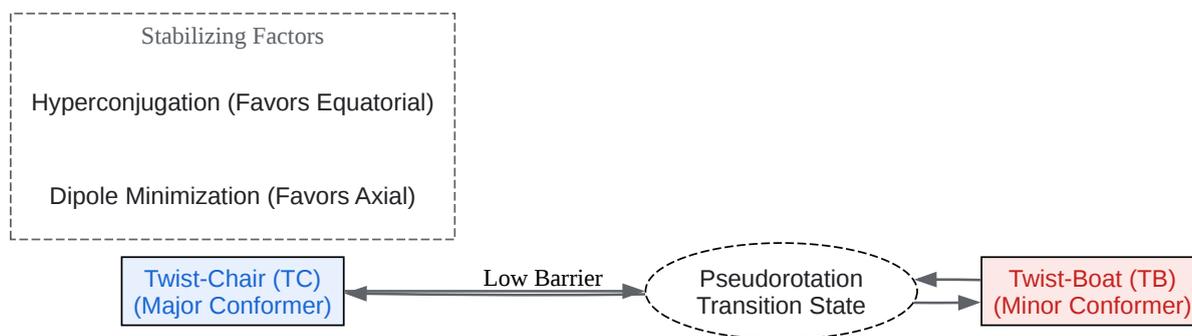
The preferred orientation of the C-Cl bond is dictated by two competing forces:

- Dipole-Dipole Repulsion: The carbonyl dipole ($\text{C}=\text{O}$) and the carbon-chlorine dipole ($\text{C}-\text{Cl}$) are both strong. To minimize repulsion, the molecule tends to adopt a conformation where the dihedral angle between these dipoles is maximized (approaching $150\text{--}180^\circ$). This favors a pseudo-axial orientation of the chlorine.
- Orbital Overlap ($\text{C}-\text{Cl}$): Conversely, hyperconjugation stabilizes the system when the $\text{C}-\text{Cl}$ bond aligns parallel to the $\text{C}-\text{C}$ bond system. This effect often favors a pseudo-equatorial orientation.

In **2-chlorocycloheptanone**, the pseudo-equatorial form is generally preferred in polar solvents (which mask dipole repulsion), while the pseudo-axial form may persist in non-polar media to minimize electrostatic tension.

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the Twist-Chair and Twist-Boat conformers.



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Figure 1: Conformational equilibrium of **2-chlorocycloheptanone**, governed by competing steric and stereoelectronic forces.

Spectroscopic Characterization

Accurate identification relies on detecting the shift in carbonyl absorption and the specific splitting pattern of the

-proton.

Infrared Spectroscopy (IR)

The carbonyl stretching frequency (

) is a diagnostic indicator.[1]

- Parent Ketone: Cycloheptanone absorbs at $\sim 1700\text{--}1705\text{ cm}^{-1}$.
- Effect of

-Chlorine: The electronegative chlorine withdraws electron density inductively, strengthening the

bond (increasing bond order) and shifting the absorption to a higher wavenumber.

- Observed Shift: **2-Chlorocycloheptanone** typically absorbs at 1715–1725 cm^{-1} .

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (Alpha-Proton): The proton at C2 (geminal to Cl) appears deshielded.
 - Chemical Shift:
4.2 – 4.6 ppm.
 - Multiplicity: Often a doublet of doublets (dd) or a complex multiplet, depending on the specific twist conformation and the dihedral angles with C3 protons.
- ^{13}C NMR:
 - Carbonyl Carbon (C1):
~205–208 ppm (slightly shielded relative to cyclohexanone due to ring size effects).
 - Alpha Carbon (C2):
~60–65 ppm.

Data Summary Table

Parameter	Value / Range	Mechanistic Origin
IR	1715 – 1725 cm^{-1}	Inductive withdrawal by Cl increases C=O force constant.
^1H NMR (-H)	4.2 – 4.6 ppm (multiplet)	Deshielding by electronegative Cl; splitting via vicinal coupling.
^{13}C NMR (C=O)	205 – 208 ppm	Carbonyl resonance characteristic of 7-membered rings.
Dipole Moment	~3.5 – 4.0 D	Vector sum of C=O and C-Cl dipoles (conformation dependent).

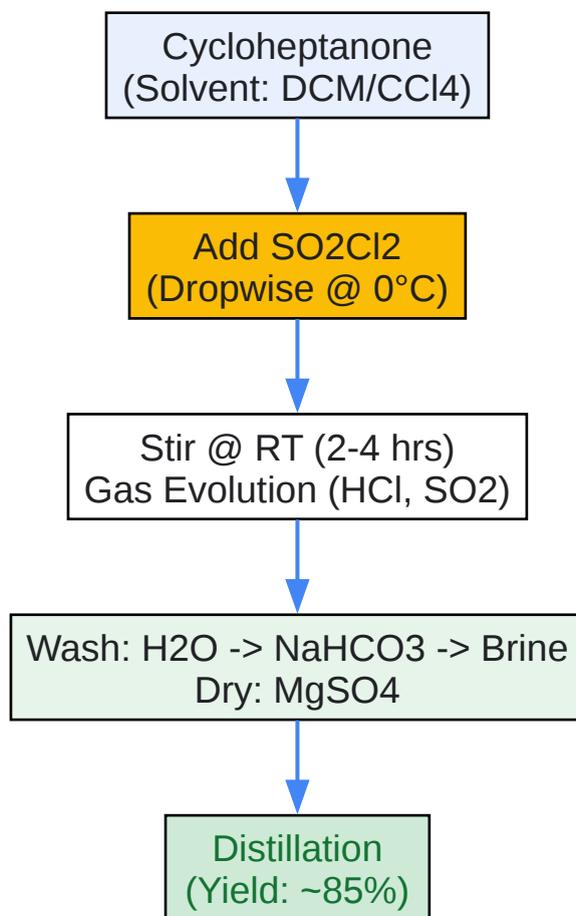
Synthesis Protocol: Sulfuryl Chloride Method[2][3] [4][5][6]

The most reliable laboratory synthesis utilizes sulfuryl chloride (SO_2Cl_2) rather than chlorine gas. This method offers better stoichiometry control and fewer polychlorinated byproducts.

Reaction Scheme

Step-by-Step Protocol

- Preparation: Dissolve cycloheptanone (1.0 eq) in dry dichloromethane (DCM) or carbon tetrachloride (CCl_4) in a round-bottom flask under an inert atmosphere (N_2).
- Addition: Add sulfuryl chloride (1.05 eq) dropwise over 30–60 minutes at 0°C .
 - Note: The reaction is exothermic. Evolution of SO_2 and HCl gas will occur; use a gas trap.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or GC-MS for the disappearance of the starting ketone.
- Workup:
 - Wash the organic layer with water (2x) to remove acid.
 - Wash with saturated NaHCO_3 (carefully) to neutralize traces of HCl .
 - Wash with brine, dry over anhydrous MgSO_4 , and filter.
- Purification: Concentrate the solvent in vacuo. The residue can be purified by vacuum distillation (bp ~ 95 – 100°C at 15 mmHg) to yield a colorless oil.



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Figure 2: Synthetic workflow for the selective alpha-chlorination of cycloheptanone.

Reactivity: The Favorskii Rearrangement

The defining reaction of **2-chlorocycloheptanone** is the Favorskii Rearrangement, which induces a ring contraction from a 7-membered ring to a 6-membered ring derivative (cyclohexanecarboxylic acid/ester).

Mechanism of Ring Contraction

- Enolization: A base (e.g., methoxide,
) abstracts an
-proton (on the side opposite the chlorine).[2][3]

- Cyclopropanone Formation: The resulting enolate attacks the carbon bearing the chlorine (backside), expelling the chloride ion.^[3] This forms a bicyclic cyclopropanone intermediate.^[4]
- Ring Opening: The nucleophile (alkoxide) attacks the carbonyl of the strained cyclopropanone.^[3] The ring opens to form the most stable carbanion (primary over secondary), leading to the contracted cyclohexane skeleton.

Mechanistic Pathway Diagram



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Figure 3: The Favorskii rearrangement pathway, highlighting the critical cyclopropanone intermediate responsible for ring contraction.

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